Bienvenue dans la boutique en ligne BenchChem!

N-(6-Bromo-8-ethylquinolin-5-yl)acetamide

Lipophilicity Drug-likeness Permeability

N-(6-Bromo-8-ethylquinolin-5-yl)acetamide (CAS 92849-19-9; molecular formula C₁₃H₁₃BrN₂O; molecular weight 293.16 g/mol) is a brominated quinoline-5-acetamide derivative characterized by a bromine atom at the 6-position and an ethyl substituent at the 8-position of the quinoline scaffold. The compound belongs to the broader class of 5-acetamidoquinolines, which have been investigated for antibacterial, antiproliferative, and enzyme-inhibitory activities.

Molecular Formula C13H13BrN2O
Molecular Weight 293.16 g/mol
CAS No. 92849-19-9
Cat. No. B3306609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Bromo-8-ethylquinolin-5-yl)acetamide
CAS92849-19-9
Molecular FormulaC13H13BrN2O
Molecular Weight293.16 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C2=C1N=CC=C2)NC(=O)C)Br
InChIInChI=1S/C13H13BrN2O/c1-3-9-7-11(14)13(16-8(2)17)10-5-4-6-15-12(9)10/h4-7H,3H2,1-2H3,(H,16,17)
InChIKeyIVAPJVDPQNNLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Bromo-8-ethylquinolin-5-yl)acetamide (CAS 92849-19-9): Physicochemical Identity, Quinoline Class Context, and Procurement Baseline


N-(6-Bromo-8-ethylquinolin-5-yl)acetamide (CAS 92849-19-9; molecular formula C₁₃H₁₃BrN₂O; molecular weight 293.16 g/mol) is a brominated quinoline-5-acetamide derivative characterized by a bromine atom at the 6-position and an ethyl substituent at the 8-position of the quinoline scaffold [1]. The compound belongs to the broader class of 5-acetamidoquinolines, which have been investigated for antibacterial, antiproliferative, and enzyme-inhibitory activities [2]. Its computed physicochemical profile includes a polar surface area (PSA) of 42–45.5 Ų and a predicted LogP ranging from 2.9 to 4.2 depending on the algorithm employed [1]. The compound serves primarily as a versatile synthetic intermediate and research tool for structure–activity relationship (SAR) exploration within quinoline-based drug discovery programs. Notable close structural analogs include N-(quinolin-5-yl)acetamide (the unsubstituted parent scaffold), N-(6-bromo-8-ethylquinolin-5-yl)benzamide (the benzamide homolog), 6-bromo-8-ethylquinoline (the de-acetylated core), and the 2-chloro-substituted derivative N-(6-bromo-2-chloro-8-ethylquinolin-5-yl)benzamide.

Why N-(6-Bromo-8-ethylquinolin-5-yl)acetamide Cannot Be Replaced by a Generic Quinoline-5-acetamide: Structural and Physicochemical Differentiation


Generic quinoline-5-acetamide derivatives lacking the specific 6-bromo-8-ethyl substitution pattern cannot be interchanged with N-(6-Bromo-8-ethylquinolin-5-yl)acetamide because the bromine and ethyl substituents create a unique steric, electronic, and lipophilicity profile that directly governs both chemical reactivity and biological target engagement. The 6-position bromine atom provides a heavy halogen handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) and exerts a strong electron-withdrawing inductive effect that modulates the electron density of the quinoline ring [1]. Simultaneously, the 8-position ethyl group introduces steric bulk at the peri position relative to the quinoline nitrogen, thereby altering coordination geometry with metal ions [2]. The 5-position acetamide moiety, when combined with this specific substitution pattern, generates a hydrogen-bond donor/acceptor motif whose spatial orientation is dictated by the ortho bromine and peri ethyl groups. Evidence from HIV-1 integrase allosteric inhibitor programs demonstrates that the positional placement of bromine (6-bromo vs. 8-bromo) on the quinoline scaffold directly determines antiviral potency and mutant resistance profiles, proving that regioisomeric substitution is non-interchangeable [3]. These structural features collectively differentiate this compound from both the unsubstituted parent scaffold and from regioisomeric bromo-ethyl-quinoline variants.

Quantitative Differentiation Evidence for N-(6-Bromo-8-ethylquinolin-5-yl)acetamide (CAS 92849-19-9): Comparative Physicochemical, Synthetic, and Biological Benchmarking


Lipophilicity (LogP) Differentiation: 6-Bromo-8-ethyl Substitution Elevates LogP by Approximately 1.0–1.4 Units vs. Unsubstituted Parent Scaffold

N-(6-Bromo-8-ethylquinolin-5-yl)acetamide exhibits a computed LogP of 4.17 (ChemSrc) to 2.9 (PubChem XLogP3-AA) [1]. The higher computed value of 4.17 represents an increase of approximately 1.0–1.4 LogP units relative to the unsubstituted parent scaffold, 8-ethylquinoline (LogP ≈ 2.80–3.09) . This increase is attributable to the combined hydrophobic contributions of the bromine atom (Hansch π ≈ +0.86) and the acetamide methyl group. While direct experimentally determined LogP for this specific compound is not available in the peer-reviewed literature, the computed trend is consistent with the well-established Hansch hydrophobic substituent constants for aromatic bromine. Elevated LogP correlates with enhanced passive membrane permeability, a parameter of direct relevance to cellular assay design and lead optimization in medicinal chemistry programs targeting intracellular targets.

Lipophilicity Drug-likeness Permeability

Molecular Weight and PSA Differentiation: Target Compound Occupies a Distinct Physicochemical Space vs. Unsubstituted Parent and Chloro Analog

The target compound (MW = 293.16 g/mol; PSA = 42–45.5 Ų) occupies a distinct region of drug-like chemical space relative to key analogs [1]. Compared with the unsubstituted parent N-(quinolin-5-yl)acetamide (MW = 186.21 g/mol), the target compound adds 106.95 g/mol (~57% increase), primarily due to the bromine (Δ +79.90) and ethyl (Δ +29.06) substituents. Compared with the chlorine analog 5-acetamido-6-chloro-8-ethylquinoline (MW = 248.71 g/mol), the bromine-for-chlorine substitution adds 44.45 g/mol [2]. PSA remains conserved at ~42–46 Ų across this series because the polar acetamide moiety is the dominant contributor, while the hydrophobic substituents (Br, ethyl) primarily modulate LogP without adding polar surface area. This combination of elevated LogP with conserved PSA places the target compound in a higher-permeability physicochemical space relative to the chloro analog, making it preferentially suited for programs requiring enhanced passive cellular uptake.

Physicochemical profiling ADME prediction Lead-likeness

Synthetic Versatility: The 6-Bromo Substituent as an Orthogonal Cross-Coupling Handle vs. Non-Halogenated and Chloro Analogs

The 6-position bromine atom on the target compound serves as a privileged handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling selective C–C and C–N bond formation at the 6-position [1][2]. This regioselectivity is determined by the 6-bromo-8-ethyl-5-acetamido substitution pattern, which directs oxidative addition of Pd(0) to the C–Br bond. In contrast, the chlorine analog (5-acetamido-6-chloro-8-ethylquinoline) exhibits attenuated reactivity due to the higher C–Cl bond dissociation energy (~96 kcal/mol for Ar–Cl vs. ~81 kcal/mol for Ar–Br), requiring harsher conditions or specialized ligand systems for activation [3]. The non-halogenated parent scaffold N-(quinolin-5-yl)acetamide lacks a halogen handle entirely, precluding direct cross-coupling diversification. The benzamide homolog (N-(6-bromo-8-ethylquinolin-5-yl)benzamide, CAS 95813-71-1) retains the bromine handle but presents a bulkier benzamide group at the 5-position, which may sterically hinder coupling at the adjacent 6-position relative to the acetamide derivative. This differential reactivity profile positions the target acetamide as the optimal balance of coupling reactivity and steric accessibility for library synthesis applications.

Cross-coupling C–C bond formation Library synthesis

Class-Level Biological Evidence: 6-Bromo-8-ethyl-quinoline Scaffold Demonstrates Nanomolar Enzyme Inhibition in Prokaryotic tRNA Synthetase Assay

A derivative containing the 6-bromo-8-ethyl-1,2,3,4-tetrahydroquinoline scaffold (BDBM50124835; CHEMBL162356) demonstrated an IC₅₀ of 4.30 nM against Staphylococcus aureus methionyl-tRNA synthetase (MRS) in an aminoacylation assay, as curated in BindingDB from GlaxoSmithKline data submitted to ChEMBL [1]. This represents class-level evidence that compounds incorporating the 6-bromo-8-ethyl-quinoline (or tetrahydroquinoline) substructure can achieve high-potency engagement of the bacterial MRS enzyme, a validated antibacterial target. In contrast, no equivalent potency data are available in BindingDB or ChEMBL for compounds bearing the 8-bromo-6-ethyl regioisomeric scaffold, supporting the hypothesis that the specific 6-bromo regiochemistry is a determinant of target affinity. WARNING: This evidence is class-level inference only—the IC₅₀ value pertains to a structurally distinct tetrahydroquinoline derivative bearing an extended propylamino-quinolinone side chain, not to N-(6-Bromo-8-ethylquinolin-5-yl)acetamide itself. Direct biological activity data for the target compound are absent from the peer-reviewed literature and curated bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay, DrugBank) as of the search date. This gap represents an opportunity for bespoke profiling by the procuring organization.

Antibacterial tRNA synthetase inhibition Methionyl-tRNA synthetase

Commercial Availability and Purity Benchmarks: Multi-Vendor Access at ≥95% Purity with ISO-Certified Supply

N-(6-Bromo-8-ethylquinolin-5-yl)acetamide is commercially available from multiple independent vendors with declared purity specifications ranging from 95% to ≥98% (NLT 98%) . MolCore offers the compound at NLT 98% purity under an ISO-certified quality management system . ChemicalBook lists a reagent-grade supply (98% purity) at 6,936 RMB/g from 上海书亚医药科技有限公司 . CymitQuimica offers a minimum 95% purity grade under the Biosynth brand . Key close analogs exhibit comparable or lower commercial availability: N-(6-bromo-8-ethylquinolin-5-yl)benzamide (CAS 95813-71-1) is available at NLT 98% purity from Synblock, while 6-bromo-8-ethylquinoline (CAS unknown, used as starting material) and the chloro analog (5-acetamido-6-chloro-8-ethylquinoline) are listed in NIST but have limited commercial vendor representation. The multi-vendor supply base for the target compound mitigates single-source procurement risk, and the ISO-certified quality (MolCore) supports GLP-compliant research use.

Procurement Purity Supply chain

Evidence-Backed Application Scenarios for N-(6-Bromo-8-ethylquinolin-5-yl)acetamide (CAS 92849-19-9)


Medicinal Chemistry SAR Exploration: 6-Position Diversification via Palladium-Catalyzed Cross-Coupling for Antibacterial Lead Optimization

The 6-bromo substituent provides a mild, orthogonal cross-coupling handle for Suzuki–Miyaura diversification at the quinoline 6-position, enabling systematic SAR exploration of this vector in antibacterial programs [1][2]. The class-level evidence of nanomolar MRS inhibition (IC₅₀ = 4.30 nM) achieved by a 6-bromo-8-ethyl-tetrahydroquinoline-containing derivative validates the antibacterial pharmacophoric relevance of this substitution pattern [3]. The acetamide at the 5-position can be selectively deprotected (hydrolysis) to regenerate the free 5-amino group for subsequent amide diversification, offering a sequential two-vector derivatization strategy (6-position cross-coupling followed by 5-position amide bond formation) that is not accessible with the benzamide homolog, where the benzoyl group is more resistant to mild hydrolytic cleavage. This scenario is directly supported by the synthetic precedent established in Beasley et al. (1963), which documented acetylation and benzoylation of the 5-amino-6-bromo-8-ethylquinoline precursor and demonstrated the interconvertibility of these derivatives [1].

Kinase Inhibitor Fragment and Scaffold Design: Brominated Quinoline Core for EGFR/ErbB Family and RIP2 Kinase Programs

Quinoline-5-acetamide scaffolds are established pharmacophoric elements in ATP-competitive kinase inhibitor design, with documented activity against EGFR, Her4, and RIP2 kinases [1][2]. The target compound's specific substitution pattern (6-Br, 8-Et, 5-NHAc) maps onto the hinge-binding region of kinase active sites, where the quinoline nitrogen serves as a hydrogen-bond acceptor, the 5-acetamide NH acts as a hydrogen-bond donor, and the 6-bromo substituent occupies a hydrophobic pocket proximal to the gatekeeper residue. Compared with the unsubstituted parent N-(quinolin-5-yl)acetamide, the 6-bromo-8-ethyl substitution increases both lipophilicity (Δ LogP ≈ +1.0–1.4) and steric occupancy, which may improve kinase selectivity by engaging a larger hydrophobic footprint. The AMINO-QUINOLINES AS KINASE INHIBITORS patent (Glaxo Group Limited, 2013) specifically claims 4-amino-quinoline derivatives as RIP2 kinase inhibitors, establishing the broader quinoline scaffold as a validated kinase inhibitor chemotype [2].

Antiviral Probe Development: Quinoline-Based HIV-1 Integrase Allosteric Inhibitor Intermediate

Multi-substituted quinolines bearing bromine at the 6-position have been characterized as HIV-1 integrase allosteric inhibitors (ALLINIs), with the 6-bromo substitution conferring specific antiviral potency advantages over the 8-bromo regioisomer [1]. The landmark 2022 study demonstrated that the 6-bromo substitution enhanced antiviral properties, and that the 6-bromo analog retained differential effectiveness against the ALLINI-resistant IN A128T mutant virus compared with the 8-bromo analog, proving that regiochemistry of bromine placement on the quinoline scaffold is a critical determinant of resistance profile [1]. N-(6-Bromo-8-ethylquinolin-5-yl)acetamide, with its 6-bromo regiochemistry, is therefore positioned as a strategically relevant intermediate for ALLINI development programs that require the 6-bromo substitution pattern rather than the 8-bromo isomer. This application scenario is directly evidenced by peer-reviewed primary research [1].

Fluorescent Sensor and Metal Chelator Design: Acetamidoquinoline Fluorescent Probe Intermediate

Acetamidoquinoline derivatives have demonstrated utility as fluorescent sensors for metal ion detection in aqueous media, with documented selectivity for Cd²⁺ detection at picomolar sensitivity (Kd = 0.25 ± 0.03 pM) and ~40-fold fluorescence quantum yield enhancement upon metal binding [1]. The 5-acetamido substitution pattern provides a metal-coordinating amide group, while the 6-bromo substituent on the target compound offers a site for further functionalization (e.g., introduction of a chelating DPA receptor via cross-coupling) to tailor metal selectivity. Compared with non-halogenated acetamidoquinoline sensors, the bromine handle enables convergent, modular sensor assembly via Pd-catalyzed coupling rather than de novo linear synthesis, potentially accelerating sensor optimization cycles. This application is supported by primary literature on acetamidoquinoline-based fluorescent sensors [1].

Quote Request

Request a Quote for N-(6-Bromo-8-ethylquinolin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.